molecular formula C14H16ClNO B1628432 2-(2-Methylphenoxy)benzylamine hydrochloride CAS No. 870061-76-0

2-(2-Methylphenoxy)benzylamine hydrochloride

Cat. No.: B1628432
CAS No.: 870061-76-0
M. Wt: 249.73 g/mol
InChI Key: FUBVBRYUAPSSFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Methylphenoxy)benzylamine hydrochloride typically involves the reaction of p-halobenzonitrile with a suitable solvent in the presence of a base, followed by hydrogen reduction . The process can be summarized as follows:

Chemical Reactions Analysis

2-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets are still being studied, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

2-(2-Methylphenoxy)benzylamine hydrochloride can be compared to other similar compounds such as:

    2-(4-Methylphenoxy)benzylamine hydrochloride: Similar structure but with a different position of the methyl group.

    2-(2-Ethylphenoxy)benzylamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

    2-(2-Methoxyphenoxy)benzylamine hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.

Properties

IUPAC Name

[2-(2-methylphenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVBRYUAPSSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590024
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870061-76-0
Record name 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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